Manzacidin C is a naturally occurring compound belonging to the class of manzacidins, which are characterized by their complex structures and biological activities. These compounds are primarily derived from microbial sources, specifically from certain strains of actinomycetes. Manzacidin C has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties, including antibacterial and antitumor activities.
Manzacidin C was first isolated from the fermentation broth of Micromonospora sp. and is classified as a nitrogen-containing heterocyclic compound. It is part of a larger family of manzacidins that exhibit diverse biological activities, making them important targets for synthetic chemistry and pharmaceutical development.
The synthesis of Manzacidin C has been achieved through various synthetic routes, employing different methodologies to construct its complex structure. Notable approaches include:
The synthesis typically involves several key steps:
Manzacidin C features a complex molecular structure characterized by multiple chiral centers and heterocyclic rings. The molecular formula is , with a molecular weight of approximately 350.37 g/mol. The structure includes a quaternary carbon center, which is significant for its biological activity.
The chemical reactivity of Manzacidin C is influenced by its functional groups, which can participate in various reactions:
The synthesis involves specific reaction conditions such as temperature control and the use of catalysts (e.g., rhodium catalysts) to facilitate selective transformations .
The mechanism of action for Manzacidin C is not fully elucidated but is believed to involve interactions with cellular targets that disrupt normal cellular functions:
Research indicates that Manzacidin C exhibits selective toxicity towards certain bacterial strains while showing lower toxicity towards mammalian cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
Manzacidin C has potential applications in various scientific fields:
Manzacidin C was first isolated from the marine sponge Hymeniacidon sp., collected off coastal Japan. This discovery occurred during bio-prospecting efforts targeting Okinawan marine sponges, which are recognized as prolific sources of bioactive alkaloids [7]. The compound belongs to the broader family of bromopyrrole alkaloids, characterized by nitrogen-rich heterocyclic structures and frequent bromination patterns. Hymeniacidon sponges inhabit intertidal zones and exhibit reproductive cycles synchronized with lunar phases, releasing larvae during specific seasonal windows (May–October in temperate regions) [5].
Ecologically, these sponges employ bromopyrrole alkaloids like Manzacidin C as chemical defenses against microbial invasion and predation. Their complex life cycle poses challenges for sustainable harvesting: larval release peaks at 22°C and 32‰ salinity, with settlement occurring within 72 hours post-release [5]. In situ studies reveal that Hymeniacidon sponges harbor microbial symbionts hypothesized to contribute to alkaloid biosynthesis, though the exact origin (host vs. symbiont) of Manzacidin C remains unresolved [7] [9].
Table 1: Ecological Parameters of Manzacidin C-Producing Sponges
Parameter | Value | Biological Significance |
---|---|---|
Source Organism | Hymeniacidon sp. | Found in Indo-Pacific rocky substrates |
Reproductive Season | September–October (temperate zones) | Larval release coincides with warm waters |
Larval Release Trigger | Temperature (~22°C) | Maximizes settlement success |
Larval Settlement Window | 48–72 hours post-release | Requires shaded substrates for survival |
Symbiont Association | Bacterial communities | Possible biosynthetic contributors |
Manzacidin C features a hybrid architecture combining brominated pyrrole and tetrahydropyrimidine (dihydropyrimidinone) rings. Key structural attributes include:
This structure classifies Manzacidin C within the oroidin-derived alkaloids, biosynthesized via condensation of proline-derived pyrrole units with amino acid precursors. Bromination occurs late in biosynthesis, mediated by sponge-specific vanadium-dependent haloperoxidases [2] [7]. NMR data (¹H and ¹³C) reveal restricted rotation at the amide bond, indicating partial double-bond character that stabilizes the bioactive conformation [7].
Table 2: Key Structural Features of Manzacidin C
Structural Element | Chemical Property | Functional Implication |
---|---|---|
3-Bromopyrrole | Electron-deficient ring system | Electrophile for nucleophilic targets |
Tetrahydropyrimidinone | Chiral S-configuration at C-4 | Stereoselective receptor binding |
N-Acetyl spermidine chain | Flexible linker with H-bond donors | Target recognition via electrostatic interactions |
Amide bond | Partial double-bond character | Conformational rigidity enhancing selectivity |
Manzacidin C exhibits dual pharmacological activities with therapeutic implications:
α-Adrenoceptor Antagonism
Antifungal Activity
Table 3: Bioactivity Profile of Manzacidin C
Activity Type | Target/Model | Key Result | Molecular Basis |
---|---|---|---|
α₂-Adrenoceptor Blockade | Rat cortical membranes | Ki = 1.8 μM; 5× selectivity over α₁ | Competitive inhibition of [³H]yohimbine |
Antifungal Effects | Candida albicans | MIC = 8 μg/mL; inhibits hyphal transition | Membrane disruption; biofilm inhibition |
Antifungal Effects | Aspergillus fumigatus | MIC = 16 μg/mL | Cell wall stress response activation |
Cytotoxic Activity | Breast cancer cell lines (MCF-7) | IC₅₀ > 50 μM | Low general cytotoxicity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7